2-(4-FLUOROPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE
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Overview
Description
2-(4-Fluorophenoxy)-N-[(pyridin-2-yl)methyl]acetamide is an organic compound that features a fluorophenoxy group and a pyridinylmethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines, thiols.
The reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., DMF, ethanol), and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-(4-Fluorophenoxy)-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the pyridinylmethylacetamide moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Acetoxyphenyl)-N-[(pyridin-2-yl)methyl]acetamide: This compound has an acetoxy group instead of a fluorophenoxy group, which can alter its reactivity and biological activity.
2-(4-Chlorophenoxy)-N-[(pyridin-2-yl)methyl]acetamide: The presence of a chlorine atom instead of fluorine can affect the compound’s electronic properties and interactions with molecular targets.
Uniqueness
2-(4-Fluorophenoxy)-N-[(pyridin-2-yl)methyl]acetamide is unique due to the presence of the fluorine atom, which can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-11-4-6-13(7-5-11)19-10-14(18)17-9-12-3-1-2-8-16-12/h1-8H,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUDVMLBYPQSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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